N-(3-Chloro-4-hydroxyphenyl)acetamide
CAS No.: 3964-54-3
Cat. No.: VC21335142
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3964-54-3 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | N-(3-chloro-4-hydroxyphenyl)acetamide |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11) |
Standard InChI Key | JULKJDRBSRRBHT-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1)O)Cl |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)Cl |
Appearance | Soild powder |
Melting Point | 170-172 °C |
Chemical Identity and Basic Properties
N-(3-Chloro-4-hydroxyphenyl)acetamide is characterized by specific chemical identifiers and physical properties that distinguish it from related compounds. Table 1 presents the key chemical and physical properties of this compound.
Table 1: Chemical Identifiers and Physical Properties of N-(3-Chloro-4-hydroxyphenyl)acetamide
Property | Value |
---|---|
CAS Number | 3964-54-3 |
Molecular Formula | C₈H₈ClNO₂ |
Molecular Weight | 185.61 g/mol |
IUPAC Name | N-(3-chloro-4-hydroxyphenyl)acetamide |
Common Synonyms | 3-Chloro-4-hydroxyacetanilide, Paracetamol Impurity C, 2-Chloro-4-acetamidophenol |
Physical Appearance | Off-white to light pink to light brown crystalline powder |
Melting Point | 143-146°C |
Boiling Point | 379.9°C at 760 mmHg |
Density | 1.396 g/cm³ |
Flash Point | 183.5°C |
Solubility | Soluble in hot water |
InChI Key | JULKJDRBSRRBHT-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(O)C(Cl)=C1 |
The compound is typically stored at ambient or refrigerated temperatures (2-8°C) to maintain stability . Its chemical structure features a chlorine atom at position 3 and a hydroxyl group at position 4 of the phenyl ring, with an acetamide moiety attached to the aromatic system.
Structural Characteristics
N-(3-Chloro-4-hydroxyphenyl)acetamide possesses a distinctive molecular structure with several functional groups that influence its chemical behavior and biological activity. Crystallographic studies have provided detailed insights into the three-dimensional arrangement of this molecule.
The presence of both hydrogen bond donors (N-H from acetamide and O-H from hydroxyl) and acceptors (C=O from acetamide and O-H from hydroxyl) enables the formation of intermolecular hydrogen bonding networks in the crystalline state. These interactions play a crucial role in determining the physical properties and crystal packing arrangements of the compound.
Crystal structure analyses of related derivatives have shown that these compounds often form C(9) chains of intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which combine to create more complex supramolecular architectures such as chains of R₂²(20) rings .
Synthesis Methods
Several synthetic approaches have been documented for the preparation of N-(3-Chloro-4-hydroxyphenyl)acetamide and its structural analogues. These methods provide versatile routes to access this compound and its derivatives for research and analytical purposes.
Chloroacetylation Reactions
An alternative approach involves chloroacetylation of appropriately substituted aminophenols:
"In this work, the results of chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile and tetrahydrofuran as a solvent were presented."
While this specific citation refers to the synthesis of related compounds (2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide), similar methodology can be adapted for the synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide.
Library Synthesis Approaches
For the preparation of compound libraries based on this scaffold, more systematic approaches have been employed:
"The fungal metabolite 3-chloro-4-hydroxyphenylacetic acid (1) was utilized in the generation of a unique drug-like screening library using parallel solution-phase synthesis. A 20-membered amide library (3–22) was generated by first converting 1 to methyl (3-chloro-4-hydroxyphenyl)acetate (2), then reacting this scaffold with a diverse series of primary amines via a solvent-free aminolysis procedure."
These methods typically yield the desired compound with high purity (≥97.5% by HPLC) , making them suitable for both research and analytical purposes.
Spectroscopic Characterization
Comprehensive spectroscopic data is available for N-(3-Chloro-4-hydroxyphenyl)acetamide, facilitating its identification and structural confirmation. This spectroscopic profile includes data from various analytical techniques.
Infrared Spectroscopy
The infrared spectrum of N-(3-Chloro-4-hydroxyphenyl)acetamide and related compounds shows characteristic absorption bands corresponding to its functional groups:
"IR (NaCl) νmax 1651, 1557, 1505 cm⁻¹"
The characteristic bands typically include:
-
N-H stretching vibrations (3200-3400 cm⁻¹)
-
O-H stretching vibrations (3300-3600 cm⁻¹)
-
C=O stretching (amide I band, 1630-1690 cm⁻¹)
-
N-H bending (amide II band, 1510-1570 cm⁻¹)
UV-Visible Spectroscopy
UV-visible spectroscopic data provides information about the electronic transitions in the molecule:
"UV (CH₃OH) λmax (log ε) 211 (3.52), 229 (3.50), 281 (3.21) nm"
These absorption maxima are consistent with the aromatic system and the substituents present in the molecule.
Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation:
"(-)-LRESIMS m/z (rel. int.) 240 (100), 242 (33); (-)-HRESIMS m/z 240.07993 (C12H15⁵ClNO₂ [M-H]⁻ requires 240.07968)"
For the unsubstituted N-(3-Chloro-4-hydroxyphenyl)acetamide, the expected molecular ion would appear at m/z 185, with the characteristic isotope pattern for chlorine-containing compounds (M+2 peak at approximately one-third the intensity of the molecular ion).
Biological Activity and Applications
N-(3-Chloro-4-hydroxyphenyl)acetamide and its structural analogues have been investigated for various biological activities and applications, particularly in pharmaceutical research.
Cytotoxic Effects
Some analogues derived from this scaffold have shown moderate cytotoxicity against cancer cell lines:
"One compound displayed moderate cytotoxicity against the human melanoma and prostate cell lines, MM96L and DU145."
Specific cytotoxicity data has been reported for certain derivatives:
"Compound 7 displayed moderate cytotoxicity with IC₅₀ values of 72 and 350 μM, respectively. In order to determine if 7 or 13 showed any selective anticancer activity, both compounds were tested against the human prostate cell line DU145 and showed IC₅₀ values of 51 and 335 μM, respectively."
These findings suggest that this scaffold might serve as a starting point for the development of anticancer agents, although the observed activities are generally moderate.
Pharmaceutical Relevance
N-(3-Chloro-4-hydroxyphenyl)acetamide has been identified as Paracetamol Impurity C , highlighting its relevance in pharmaceutical quality control. The European Pharmacopoeia (EP) and other regulatory bodies specify limits for this impurity in acetaminophen (paracetamol) formulations.
Additionally, research on acetaminophen analogues with improved safety profiles has explored the potential of structurally related compounds:
"The newly synthesized 3 is a non-hepatotoxic ApAP analog that is stable, lipophilic, and retains analgesia and antipyresis."
Role in Medicinal Chemistry
N-(3-Chloro-4-hydroxyphenyl)acetamide has served as an important scaffold in medicinal chemistry, particularly in the development of compound libraries for drug discovery purposes.
Combinatorial Library Development
Multiple studies have utilized this compound or its close derivatives as starting points for combinatorial library synthesis:
"Eleven secondary amide analogues of the fungal natural product 3-chloro-4-hydroxyphenylacetamide have been prepared using solution-phase parallel synthesis. All analogues were fully characterised by spectroscopic methods."
"Parallel solution-phase chemistry has yielded a series of secondary amide analogues of the fungal natural product 3-chloro-4-hydroxyphenylacetamide."
These libraries typically involve modification of the amide portion of the molecule, creating diverse collections of compounds for biological screening.
Structure-Activity Relationship Studies
The development of these libraries facilitates structure-activity relationship (SAR) studies, which help identify how structural modifications affect biological activity. By systematically varying the structural elements and assessing the resulting biological activities, researchers can identify key features required for specific biological responses.
Natural Product Derivatization
The identification of N-(3-Chloro-4-hydroxyphenyl)acetamide as a fungal natural product adds to its significance in medicinal chemistry:
"The title compound, C₁₅H₁₄ClNO₂, was synthesized as part of a project to generate a combinatorial library based on the fungal natural product 2-(3-chloro-4-hydroxyphenyl)acetamide."
Natural products have historically been a rich source of leads for drug discovery, and the derivatization of natural product scaffolds continues to be a productive strategy in medicinal chemistry.
Crystal Structure and Physical Properties
The crystal structure of N-(3-Chloro-4-hydroxyphenyl)acetamide and related compounds has been determined through X-ray crystallography, providing insights into molecular packing, intermolecular interactions, and three-dimensional conformation.
Crystal Packing and Hydrogen Bonding
In the crystalline state, N-(3-Chloro-4-hydroxyphenyl)acetamide forms extensive hydrogen bonding networks that determine its three-dimensional packing arrangement:
"In the crystal lattice the amide (N1) and hydroxy (O4) groups form intermolecular N—H···O and O—H···O hydrogen bonds with the carbonyl O atoms (O8)..."
For related derivatives, additional structural details have been reported:
"It crystallizes as non-planar discrete molecules [the peripheral 3-chloro-4-hydroxyphenyl and benzyl groups are twisted out of the plane of the central acetamide group, with N—C—C—C and C—C—C—C torsion angles of −58.8 (3) and 65.0 (2)°, respectively]"
These hydrogen bonding patterns and molecular conformations are crucial in determining the physical properties and biological activities of the compound.
Thermal Properties
The thermal properties of N-(3-Chloro-4-hydroxyphenyl)acetamide have been characterized, with a melting point range of 143-146°C . This relatively high melting point is consistent with the presence of strong intermolecular hydrogen bonding in the crystal lattice.
Solubility Properties
The compound is reported to be soluble in hot water , which is consistent with its polar functional groups (hydroxyl and amide). Its moderate lipophilicity (predicted LogP of 2.077 ) suggests that it would also have reasonable solubility in organic solvents, making it amenable to various extraction and purification methods.
Related Compounds and Derivatives
N-(3-Chloro-4-hydroxyphenyl)acetamide belongs to a broader family of compounds that share structural similarities and have been explored for various applications.
Structural Analogues
Several structural analogues have been synthesized and studied:
These compounds differ primarily in the substitution patterns on the phenyl ring or in the nature of the amide substituent.
Relationship to Acetaminophen
As Paracetamol Impurity C, N-(3-Chloro-4-hydroxyphenyl)acetamide is structurally related to acetaminophen (paracetamol), differing only by the presence of a chlorine atom at position 3 of the phenyl ring. This close structural relationship explains its occurrence as an impurity in acetaminophen formulations and highlights the importance of monitoring its levels in pharmaceutical products.
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